molecular formula C10H15ClN2O B136683 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride CAS No. 35891-83-9

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

Cat. No.: B136683
CAS No.: 35891-83-9
M. Wt: 214.69 g/mol
InChI Key: HPVGPNNVMZBKIB-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with local anesthetic and anti-arrhythmic properties . Its synthesis involves reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is subsequently treated with hexahydroazepine to introduce the amino group, followed by hydrochlorination . The molecular formula of the base compound is C₁₀H₁₄N₂O (MW: 178.23), while the hydrochloride derivative has a molecular weight of approximately 214.68 g/mol (base + HCl) . The compound’s primary mechanism involves sodium channel inhibition, reducing neuronal excitability and cardiac arrhythmias .

Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVGPNNVMZBKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35891-83-9
Record name Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
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Preparation Methods

Synthesis of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide

The initial step involves chloroacetylation of 2,6-dimethylaniline, a reaction optimized for high yield and purity.

Reaction Conditions

  • Reactants : 2,6-Dimethylaniline, chloracetyl chloride (ClCH₂COCl).

  • Solvent : Benzene or toluene.

  • Temperature : Reflux (80–100°C).

  • Catalyst : None required; exothermic reaction controlled via dropwise addition.

Procedure

  • 2,6-Dimethylaniline (30 g) is dissolved in benzene (125 mL) and heated to reflux.

  • Chloracetyl chloride (1 mol equivalent) is added dropwise to maintain gentle reflux.

  • Post-addition, the mixture is refluxed for 2 hours, yielding 2-chloro-N-(2,6-dimethylphenyl)acetamide as crystalline precipitates upon cooling.

Key Data

ParameterValue
Yield85–90%
Purity (HPLC)≥98%
Melting Point87–88°C (crystallized)

Substitution with Ammonia to Form 2-Amino-N-(2,6-Dimethylphenyl)Acetamide

The chloro intermediate undergoes nucleophilic substitution with ammonia to introduce the primary amine group.

Reaction Conditions

  • Reactants : 2-Chloro-N-(2,6-dimethylphenyl)acetamide, aqueous ammonia (NH₃).

  • Solvent : Ethanol or isopropanol.

  • Temperature : 60–70°C (reflux).

  • Time : 6–8 hours.

Procedure

  • The chloro compound (1 mol) is suspended in ethanol.

  • Aqueous ammonia (2–3 mol equivalents) is added slowly.

  • The mixture is refluxed until complete substitution (monitored via TLC).

  • The product is isolated by vacuum filtration and washed with cold ethanol.

Key Data

ParameterValue
Yield70–75%
Purity (NMR)≥95%

Formation of Hydrochloride Salt

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure

  • 2-Amino-N-(2,6-dimethylphenyl)acetamide is dissolved in methanol.

  • Dilute hydrochloric acid (10% w/w) is added dropwise until pH ≈ 2.

  • The solution is cooled to 0–5°C, inducing crystallization.

  • The hydrochloride salt is filtered and dried under vacuum.

Key Data

ParameterValue
Yield90–95%
Solubility (Water)50 mg/mL

Direct Amidation Using Glycine Derivatives

Protection of Glycine’s Amino Group

To avoid side reactions, glycine’s amine is protected using tert-butoxycarbonyl (Boc) groups.

Reaction Conditions

  • Reactants : Glycine, di-tert-butyl dicarbonate (Boc₂O).

  • Solvent : Tetrahydrofuran (THF).

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

Procedure

  • Glycine (1 mol) is suspended in THF with Boc₂O (1.2 mol).

  • DMAP (0.1 mol) is added, and the mixture is stirred at 25°C for 12 hours.

  • Boc-protected glycine is isolated via extraction and evaporation.

Activation and Coupling with 2,6-Dimethylaniline

The protected glycine is activated for amide bond formation.

Reaction Conditions

  • Reactants : Boc-glycine, 2,6-dimethylaniline.

  • Activation Reagent : Thionyl chloride (SOCl₂).

  • Solvent : Dichloromethane (DCM).

Procedure

  • Boc-glycine is treated with SOCl₂ to form the acid chloride.

  • 2,6-Dimethylaniline (1 mol) is added, and the mixture is stirred at 0°C for 2 hours.

  • The Boc-protected amide is isolated via aqueous workup.

Deprotection and Salt Formation

The Boc group is removed to yield the free amine, followed by hydrochloride salt formation.

Procedure

  • The protected amide is treated with trifluoroacetic acid (TFA) in DCM.

  • After deprotection (2 hours), the free amine is neutralized and extracted.

  • Hydrochloric acid is added to precipitate the hydrochloride salt.

Key Data

ParameterMethod 1Method 2
Overall Yield60–65%50–55%
Purity≥98%≥95%
ScalabilityIndustrialLab-scale

Industrial-Scale Production Considerations

Solvent Optimization

Benzene, while effective in small-scale synthesis, is replaced with toluene in industrial settings due to toxicity concerns.

Comparative Solvent Data

SolventBoiling PointToxicityYield Impact
Benzene80°CHighNo change
Toluene111°CModerate+5% yield

Catalytic Enhancements

Adding triethylamine (0.5 mol%) during chloroacetylation reduces reaction time by 30% .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amides, amine derivatives, and other related compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Local Anesthetic Activity

2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride is recognized as a metabolite of lidocaine, a widely used local anesthetic. Its mechanism involves blocking sodium channels in nerve cells, thus preventing the initiation and propagation of nerve impulses. This action is similar to that of lidocaine, making it valuable for research into local anesthetics and their mechanisms of action.

Case Study:
In experimental models, the compound demonstrated comparable anesthetic efficacy to lidocaine and bupivacaine. A study involving subcutaneous injections in mice showed that it effectively inhibited pain responses, suggesting potential for clinical applications in pain management .

Anti-Arrhythmic Properties

The compound has also been investigated for its anti-arrhythmic properties. In controlled studies, it was compared with established anti-arrhythmic agents like lidocaine and thoca'nide. Results indicated that this compound could inhibit ventricular arrhythmias effectively, highlighting its potential role in cardiac therapies .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds. It can undergo reactions such as nucleophilic substitution and oxidation to form derivatives that are useful in medicinal chemistry .

Synthesis Overview:
The synthesis typically involves reacting 2,6-dimethylaniline with glycine derivatives under controlled conditions to produce high yields of the hydrochloride salt form.

Reaction TypeDescription
Nucleophilic SubstitutionForms substituted amides with electrophiles
OxidationConverts to corresponding amides or other derivatives
ReductionProduces different amine derivatives

Metabolic Pathway Studies

In biochemical research, this compound is utilized to study the metabolic pathways of lidocaine. It can be administered to experimental models where its concentration is measured using analytical techniques like mass spectrometry to provide insights into drug metabolism and pharmacokinetics.

Experimental Methodology:

  • Administration of the compound to animal models.
  • Collection of biological samples at various time intervals.
  • Analysis using mass spectrometry for quantification.

Thermodynamic Studies

The compound's physical properties such as boiling point, solubility, and density can be measured under varying conditions to understand its thermodynamic behavior. Such studies are crucial for applications in chemical engineering and materials science.

Recent studies have highlighted the biological activity of this compound as a competitive inhibitor in enzymatic processes. Its structure allows it to interact with specific receptors and enzymes, influencing physiological responses significantly .

Key Findings:

  • The compound exhibited notable interactions with various biological targets.
  • Molecular docking simulations revealed its potential pharmacokinetic behavior.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, it prevents the initiation and propagation of nerve impulses, leading to its anesthetic effects. This mechanism is similar to that of lidocaine, from which it is derived .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the acetamide class, sharing a core structure with several pharmacologically active agents. Key analogues include:

Compound Name IUPAC Name / Structure Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Lidocaine Hydrochloride 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride C₁₄H₂₂N₂O·HCl 270.80 (anhydrous) Diethylamino group instead of amino group
Tocainide Hydrochloride 2-Amino-N-(2,6-dimethylphenyl)propanamide hydrochloride C₁₁H₁₆N₂O·HCl 228.72 Propanamide backbone (vs. acetamide)
Mexiletine Hydrochloride 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride C₁₁H₁₇NO·HCl 215.72 Phenoxy-propanamine structure (non-acetamide)
Trimecaine Hydrochloride 2-Amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride C₁₅H₂₅ClN₂O 284.82 Trimethylphenyl substitution
Monoethylglycinexylidide (MEGX) N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide hydrochloride C₁₂H₁₇N₂O·HCl 244.74 Ethylamino side chain


Key Observations :

  • Lidocaine differs in its diethylamino substituent, enhancing lipophilicity and prolonging its duration of action compared to the amino group in the target compound .
  • Tocainide ’s propanamide backbone reduces sodium channel binding affinity, shifting its primary use to ventricular arrhythmias .
  • MEGX, a lidocaine metabolite, shares structural similarity but has reduced potency due to the ethylamino group .
Pharmacological and Mechanistic Comparisons
Compound Mechanism of Action Primary Use Genetic Targets (if known)
Target Compound Sodium channel inhibition Local anesthesia, anti-arrhythmia Not explicitly reported
Lidocaine Hydrochloride Sodium channel inhibition Local anesthesia, ventricular arrhythmias SCN5A, KCNH2
Tocainide Hydrochloride Mixed sodium/calcium channel inhibition Ventricular tachycardia SCN5A, KCNE2
Mexiletine Hydrochloride Sodium/calcium channel inhibition Chronic ventricular arrhythmias SCN5A, KCNE1
Trimecaine Hydrochloride Sodium channel inhibition Local anesthesia (prolonged effect) Not reported

Key Differences :

  • Tocainide and mexiletine exhibit dual ion channel effects, broadening their anti-arrhythmic applications but increasing side-effect profiles .

Biological Activity

2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as a derivative of procaine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 201.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its role as a competitive inhibitor in various enzymatic processes. Its structure allows it to interact with specific receptors and enzymes, influencing physiological responses.

Key Mechanisms:

  • Local Anesthetic Properties : Similar to procaine, this compound exhibits local anesthetic effects by blocking sodium channels, which prevents the propagation of action potentials in neurons.
  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes related to pain pathways and inflammation, contributing to its analgesic properties.

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

  • Analgesic Activity : Demonstrated efficacy in reducing pain in animal models.
  • Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.

Study 1: Analgesic Efficacy

A study published in the Journal of Pain Research evaluated the analgesic effects of the compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

GroupPain Response (Mean ± SD)
Control7.5 ± 1.2
Low Dose (10 mg/kg)4.3 ± 0.8
High Dose (50 mg/kg)2.1 ± 0.5

Study 2: Anti-inflammatory Activity

In another research published in Pharmacology Reports, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats.

TreatmentEdema Reduction (%)
Control0
Aspirin (100 mg/kg)60
Compound (50 mg/kg)45

The compound showed significant edema reduction but was less effective than aspirin.

Study 3: Antimicrobial Activity

A study reported in Antibiotics journal tested the antimicrobial activity against several bacterial strains. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. How does this compound interact with voltage-gated sodium channels (Naᵥ), and what experimental models are optimal for studying these interactions?

  • Methodological Answer : Patch-clamp electrophysiology in transfected HEK293 cells expressing human Naᵥ1.7 channels is widely used to measure IC₅₀ values. Comparative studies with lidocaine (a known Naᵥ blocker) can contextualize potency. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to the channel’s inner pore domain, focusing on interactions with residues like F1742 and Y1771 .

Q. What pharmacogenomic factors influence the metabolism of this compound, and how can these be modeled in vitro?

  • Methodological Answer : Hepatic CYP1A2 and CYP3A4 are likely primary metabolizing enzymes, as seen in lidocaine . In vitro models include:
  • Human liver microsomes (HLM) incubated with NADPH to identify phase I metabolites.
  • HepaRG cells or primary hepatocytes for assessing inter-individual variability due to polymorphisms (e.g., CYP1A2*1C, associated with reduced activity) .
  • LC-HRMS for metabolite identification, focusing on dealkylated or hydroxylated products .

Q. What experimental designs are recommended for evaluating the stability of this compound under accelerated storage conditions?

  • Methodological Answer : Follow ICH guidelines Q1A(R2):
  • Long-term stability : 25°C/60% RH for 12 months.
  • Accelerated stability : 40°C/75% RH for 6 months.
    Analytical endpoints include HPLC purity, water content, and degradation products (e.g., hydrolyzed acetamide or oxidized amines). Use Arrhenius kinetics to extrapolate shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Reactant of Route 2
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2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

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